molecular formula C9H11NO4S B14720038 1-[Phenylsulfonyl]-1-nitropropane CAS No. 21272-84-4

1-[Phenylsulfonyl]-1-nitropropane

Cat. No.: B14720038
CAS No.: 21272-84-4
M. Wt: 229.26 g/mol
InChI Key: XVFBDLIRPLCVCL-UHFFFAOYSA-N
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Description

1-[Phenylsulfonyl]-1-nitropropane is an organic compound characterized by the presence of a phenylsulfonyl group and a nitro group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Phenylsulfonyl]-1-nitropropane can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by sulfonylation

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[Phenylsulfonyl]-1-nitropropane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: 1-[Phenylsulfonyl]-1-aminopropane.

    Substitution: Various substituted phenylsulfonyl derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1-[Phenylsulfonyl]-1-nitropropane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Phenylsulfonyl]-1-nitropropane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in interactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-[Phenylsulfonyl]-2-nitroethane: Similar structure but with an ethane backbone.

    1-[Phenylsulfonyl]-1-nitrobutane: Similar structure but with a butane backbone.

Uniqueness: 1-[Phenylsulfonyl]-1-nitropropane is unique due to its specific combination of a phenylsulfonyl group and a nitro group on a propane backbone. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

21272-84-4

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitropropylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

XVFBDLIRPLCVCL-UHFFFAOYSA-N

Canonical SMILES

CCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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